molecular formula C16H16N2O3S B2967180 N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide CAS No. 1100751-59-4

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide

Cat. No.: B2967180
CAS No.: 1100751-59-4
M. Wt: 316.38
InChI Key: MCILLTQTUBKDPD-UHFFFAOYSA-N
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Description

“N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide” is a derivative of indole carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, involves various strategies . For instance, treatment of (N)-methylindole-2-carboxamide with sec-butyllithium and TMEDA (n-butyllithium failed to generate C3-anion) followed by acetaldehyde gave 2,3-di(substituted)indole .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives, including “this compound”, potent enzyme inhibitors .

Scientific Research Applications

Anticancer Activity

  • Anticancer Properties : Compounds structurally related to N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide have shown potential in anticancer research. For instance, 4-vinyl-1-arylsulfonylimidazolidinones, derivatives of 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, exhibit varied activity against human cancer cell lines, though with reduced effectiveness compared to their parent compounds (Kwak et al., 2006).

  • Inhibition of Cyclooxygenase : Another study reported on derivatives of N-arylindole, similar in structure to this compound, showing strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. These compounds have also demonstrated antitumor effects in vitro (Harrak et al., 2010).

Analytical Applications

  • Analytical Techniques : There has been research into the analytical separation of compounds like this compound. A study on MK-0677, a growth hormone secretagogue structurally related to this compound, details a capillary zone electrophoresis technique for separating its enantiomers, highlighting the compound's potential in analytical chemistry (Zhou et al., 1997).

Chemical Synthesis and Modifications

  • Synthetic Chemistry : Several studies focus on the chemical synthesis of compounds closely related to this compound. For example, a study on the electrochemical oxidation of Indapamide, a molecule sharing the indoline ring, highlights the importance of such compounds in synthetic chemistry and electroanalytical applications (Legorburu et al., 1996).

  • Ligand Development : Research into developing new ligands for catalysis has involved compounds similar to this compound. A study explored the use of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine for catalyzing the coupling of (hetero)aryl halides with sulfinic acid salts (Ma et al., 2017).

  • Drug Discovery : In the field of drug discovery, compounds structurally related to this compound have been used as scaffolds for developing novel drugs. For example, N-[(arylmethoxy)phenyl] compounds, including sulfonyl carboxamides, were investigated as potent leukotriene D4 antagonists, illustrating the role of such compounds in medicinal chemistry (Musser et al., 1990).

Mechanism of Action

Target of Action

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide, also known as 1-(benzenesulfonyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Future Directions

Indole derivatives, including “N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide”, have shown promising results as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Further studies are needed to explore the full potential of these compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILLTQTUBKDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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